molecular formula C22H30FO8P B13851715 16a-Homo Dexamethasone Phosphate

16a-Homo Dexamethasone Phosphate

Cat. No.: B13851715
M. Wt: 472.4 g/mol
InChI Key: FBLFYLWWJUILAQ-AXLMDQHYSA-N
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Description

16a-Homo Dexamethasone Phosphate is a synthetic corticosteroid derivative of dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical and research applications due to its ability to modulate the immune response and reduce inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16a-Homo Dexamethasone Phosphate involves multiple steps, starting from the basic steroid structureThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

16a-Homo Dexamethasone Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

16a-Homo Dexamethasone Phosphate is widely used in scientific research due to its potent biological activities. Some of its applications include:

Mechanism of Action

The mechanism of action of 16a-Homo Dexamethasone Phosphate involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This results in the suppression of inflammatory mediators, decreased capillary permeability, and inhibition of leukocyte migration. The compound exerts its effects through various molecular pathways, including the inhibition of phospholipase A2 and the reduction of prostaglandin and leukotriene synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16a-Homo Dexamethasone Phosphate is unique due to its specific structural modifications, which enhance its potency and reduce its side effects compared to other corticosteroids. The presence of the fluorine atom and the phosphate group contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C22H30FO8P

Molecular Weight

472.4 g/mol

IUPAC Name

[(4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15,23)17(25)10-20(16,3)21(27,18(12)26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12?,15-,16-,17-,19-,20-,21?,22-/m0/s1

InChI Key

FBLFYLWWJUILAQ-AXLMDQHYSA-N

Isomeric SMILES

CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C(C1=O)(COP(=O)(O)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(C1=O)(COP(=O)(O)O)O)C)O)F)C

Origin of Product

United States

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